molecular formula C21H22O3 B5882649 4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one

4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one

Cat. No.: B5882649
M. Wt: 322.4 g/mol
InChI Key: HAWSZHBNKQANMU-UHFFFAOYSA-N
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Description

4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by its unique structure, which includes a chromen-2-one core substituted with a 4-methyl group and a 7-[(2,3,5,6-tetramethylphenyl)methoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 2,3,5,6-tetramethylphenylmethanol under specific conditions. The reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the methoxy linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen-2-one derivatives.

Scientific Research Applications

4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-12-8-13(2)16(5)19(15(12)4)11-23-17-6-7-18-14(3)9-21(22)24-20(18)10-17/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWSZHBNKQANMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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